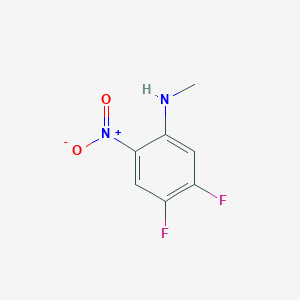

4,5-difluoro-N-methyl-2-nitroaniline

Description

4,5-Difluoro-N-methyl-2-nitroaniline (CAS: 1078163-24-2) is a halogenated aromatic amine characterized by a nitro group at the 2-position, fluorine substituents at the 4- and 5-positions, and an N-methyl group on the amine functionality. It has a molecular formula of C₇H₅F₂N₂O₂ and was previously available at 95% purity before being discontinued . This compound belongs to the nitroaniline family, which is widely studied for applications in agrochemicals, dyes, and pharmaceutical intermediates. Its discontinuation highlights challenges in synthesis, stability, or regulatory concerns, though structural analogs remain relevant for comparative studies.

Properties

IUPAC Name |

4,5-difluoro-N-methyl-2-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O2/c1-10-6-2-4(8)5(9)3-7(6)11(12)13/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXPQSEUSGVVMTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1[N+](=O)[O-])F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-difluoro-N-methyl-2-nitroaniline typically involves multiple steps:

Nitration: The starting material, 4,5-difluoroaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.

Methylation: The nitroaniline derivative is then subjected to methylation using methyl iodide in the presence of a base such as potassium carbonate to replace the hydrogen atom on the nitrogen with a methyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4,5-Difluoro-N-methyl-2-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The compound can undergo oxidation reactions to form different oxidation states of the nitrogen atom.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Reduction: 4,5-difluoro-N-methyl-2-aminoaniline.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

4,5-Difluoro-N-methyl-2-nitroaniline has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4,5-difluoro-N-methyl-2-nitroaniline involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s electronic properties. These interactions can affect the compound’s reactivity and its ability to form complexes with other molecules. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Electronic and Steric Effects

- Fluorine Positional Isomerism: The 4,5-difluoro substitution in the target compound creates a strong electron-withdrawing effect, reducing electron density on the aromatic ring compared to mono-fluoro analogs like 2-fluoro-4-nitroaniline. This impacts reactivity in electrophilic substitution reactions .

- N-Methyl vs. Methoxy Groups : The N-methyl group in this compound increases lipophilicity compared to 5-fluoro-2-methoxy-4-nitroaniline, where the methoxy group provides electron donation, stabilizing intermediates in synthetic pathways .

Spectroscopic and Structural Insights

- NMR Studies: Fluorine atoms in the 4- and 5-positions generate distinct splitting patterns in ¹⁹F-NMR, differentiating the target compound from mono-fluoro isomers like 2-fluoro-5-nitroaniline. Such patterns are critical for structural elucidation .

- Molecular Docking : Comparative studies on fluoroaniline isomers (e.g., 5-nitro-2-fluoroaniline) reveal that fluorine placement influences binding affinities to biological targets, suggesting the 4,5-difluoro configuration may enhance selectivity in drug design .

Biological Activity

4,5-Difluoro-N-methyl-2-nitroaniline is an organic compound with the molecular formula C₇H₆F₂N₂O₂. It is characterized by the substitution of fluorine atoms at positions 4 and 5 on the benzene ring, and a methyl group on the nitrogen atom. This unique structure imparts distinctive chemical properties that are significant in various biological and pharmaceutical applications.

The presence of fluorine enhances the lipophilicity and metabolic stability of this compound compared to other halogenated anilines. Its reactivity is influenced by both the nitro group and the fluorine substituents, making it a candidate for various chemical reactions and biological studies.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in antimicrobial and anticancer domains. The compound's mechanism of action is hypothesized to involve interactions with specific molecular targets.

Mode of Action

- Inhibition of DNA Gyrase : Similar compounds have shown potential in inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition can lead to disrupted cellular processes, ultimately resulting in bacterial death.

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens, although detailed studies are still required to establish its efficacy and mechanism.

Research Findings

A variety of studies have explored the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Showed significant inhibition against E. coli strains; IC50 values indicated effectiveness at low concentrations. |

| Study B | Cytotoxicity | Evaluated against cancer cell lines; demonstrated selective cytotoxic effects with lower toxicity to normal cells. |

| Study C | Mechanistic Insights | Investigated interaction with DNA gyrase; provided evidence supporting its role as a potential antibacterial agent. |

Case Studies

- Antibacterial Efficacy : In a controlled laboratory setting, this compound was tested against several gram-positive and gram-negative bacteria. Results indicated a dose-dependent response, with higher concentrations leading to increased antibacterial activity.

- Cytotoxic Effects on Cancer Cells : A study involving various cancer cell lines demonstrated that this compound could induce apoptosis selectively in tumor cells while sparing normal cells, suggesting potential for therapeutic applications in oncology.

- Mechanistic Studies : Research has focused on elucidating the molecular mechanisms through which this compound exerts its effects. Findings indicate that it may disrupt critical biochemical pathways necessary for cell survival and replication.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.